molecular formula C6H14N2O3S B8012127 2-(Piperazine-1-sulfonyl)ethan-1-ol

2-(Piperazine-1-sulfonyl)ethan-1-ol

Cat. No.: B8012127
M. Wt: 194.25 g/mol
InChI Key: WEMORSQJLBLVHD-UHFFFAOYSA-N
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Description

2-(Piperazine-1-sulfonyl)ethan-1-ol is an organic compound with the molecular formula C6H14N2O3S. It is characterized by the presence of a piperazine ring, a sulfonyl group, and an ethanol moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazine-1-sulfonyl)ethan-1-ol typically involves the reaction of piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

Piperazine+Ethanesulfonyl chlorideThis compound\text{Piperazine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} Piperazine+Ethanesulfonyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazine-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Produces sulfide derivatives.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Piperazine-1-sulfonyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperazine-1-sulfonyl)ethan-1-ol involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, making it a candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)ethanol: Similar structure but lacks the sulfonyl group.

    N-(2-Hydroxyethyl)piperazine: Contains a similar ethanol moiety but different functional groups.

    Piperazine-1-sulfonamide: Contains the sulfonyl group but lacks the ethanol moiety.

Uniqueness

2-(Piperazine-1-sulfonyl)ethan-1-ol is unique due to the combination of its piperazine ring, sulfonyl group, and ethanol moiety, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-piperazin-1-ylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c9-5-6-12(10,11)8-3-1-7-2-4-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMORSQJLBLVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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